
Technical Guide: FT-IR Characterization &
Comparative Analysis of CAS 55440-53-4

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest

Compound Name:
4-Chloro-2-methoxyphenyl

isocyanate

CAS No.: 55440-53-4

Cat. No.: B3271773

Get Quote

Product Identity: 4-Chloro-2-methoxyphenyl isocyanate CAS: 55440-53-4 Functional Class:

Aromatic Isocyanate / Electrophilic Building Block Primary Application: Drug discovery

(urea/carbamate synthesis), peptidomimetic derivatization.

Executive Summary: The Spectroscopic Signature
For researchers employing CAS 55440-53-4, Fourier Transform Infrared (FT-IR) spectroscopy

is not merely an identification tool—it is the primary method for kinetic monitoring and purity

validation. The isocyanate group (-N=C=O) possesses a dipole moment so significant that it

creates a "spectral beacon" in a region usually free of interference.[1]

The "Golden Peak": 2270 cm⁻¹
The defining characteristic of CAS 55440-53-4 is the intense, asymmetric stretching vibration of

the cumulative double bond system (-N=C=O).
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Functional Group
Wavenumber
(cm⁻¹)

Intensity Assignment

Isocyanate (-NCO) 2275 – 2260 Very Strong
Asymmetric Stretch (

)

Aromatic Ring 1595, 1490 Medium C=C Ring Stretch

Methoxy (-OCH₃) 1260, 1040 Strong

C-O-C

Asymmetric/Symmetri

c Stretch

C-H (Aromatic) 3000 – 3100 Weak C-H Stretch

C-Cl 600 – 800 Weak/Med
C-Cl Stretch

(Fingerprint)

Critical Insight: Unlike aliphatic isocyanates (which absorb closer to 2260 cm⁻¹), the aromatic

ring in CAS 55440-53-4 conjugates with the NCO group, often broadening the peak and shifting

it slightly to higher frequencies (closer to 2270-2275 cm⁻¹).

Structural Visualization & Vibrational Modes[2]
The following diagram illustrates the chemical structure of CAS 55440-53-4 and maps the

critical vibrational modes monitored during experimentation.
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4-Chloro-2-methoxyphenyl
isocyanate

(CAS 55440-53-4)

Isocyanate Group
(-N=C=O)

Functional
Target

Methoxy Group
(-OCH3)

Ortho
Substituent

Chloro Group
(-Cl)

Para
Substituent

Aromatic Signal
~1595 cm⁻¹

(Ring Breathing)

Generates

Primary Signal
~2270 cm⁻¹

(Strong, Asymmetric)
Generates

Secondary Signal
~1260 / 1040 cm⁻¹

(C-O Stretch)

Generates

Click to download full resolution via product page

Caption: Vibrational mapping of CAS 55440-53-4. The NCO peak (Red path) is the critical

quality attribute (CQA) for reaction monitoring.

Comparative Performance Guide
When selecting a building block, researchers often compare CAS 55440-53-4 with

unsubstituted Phenyl Isocyanate or the 4-Chloro analog. The Methoxy group at the ortho

position is the differentiator—it provides steric bulk and electron-donating properties that tune

reactivity.

Comparative Reactivity & Spectral Data[3][4]
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Feature
CAS 55440-53-4 (4-
Cl-2-OMe)

4-Chlorophenyl

Isocyanate

(Alternative A)

Phenyl Isocyanate

(Standard)

NCO Peak Position ~2272 cm⁻¹ ~2275 cm⁻¹ ~2270 cm⁻¹

Reactivity

(Electrophilicity)

Moderate-High

(Tempered by OMe)

Very High (Activated

by Cl)
High

Steric Hindrance
Yes (Ortho-Methoxy

effect)
No No

Moisture Sensitivity
High (Forms Urea

rapidly)
Very High High

Solid/Liquid State
Low-melting Solid /

Liquid
Solid (mp 29°C) Liquid

Why Choose CAS 55440-53-4?
Selectivity: The ortho-methoxy group introduces steric hindrance, which can improve

selectivity when reacting with polyfunctional nucleophiles (e.g., distinguishing between

primary and secondary amines).

Solubility: The methoxy group improves solubility in moderately polar organic solvents (DCM,

THF) compared to the purely lipophilic 4-chlorophenyl isocyanate.

Experimental Protocol: Kinetic Monitoring
Objective: Quantify the reaction rate of CAS 55440-53-4 with an amine/alcohol substrate using

In-Situ FT-IR.

Reagents & Setup
Solvent: Anhydrous Dichloromethane (DCM) or Toluene. Note: Solvents must be dried over

molecular sieves; water creates a false "Urea" peak.

Cell: NaCl or KBr liquid cell (0.1 mm path length) or Diamond ATR probe.
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Step-by-Step Methodology
Background Scan: Acquire a background spectrum of the pure anhydrous solvent (16 scans,

4 cm⁻¹ resolution).

T0 Acquisition (Purity Check):

Dissolve CAS 55440-53-4 in the solvent (approx. 0.1 M).[2]

Pass Criteria: Sharp peak at 2270 cm⁻¹.

Fail Criteria: Presence of a doublet at 1640/1550 cm⁻¹ (indicating Urea formation from

moisture contamination).

Reaction Initiation: Add the nucleophile (e.g., amine).

Time-Resolved Scanning:

Set FT-IR to "Kinetics Mode" (scan every 30 seconds).

Monitor: Decay of the 2270 cm⁻¹ peak.

Confirm: Growth of the 1690-1720 cm⁻¹ (Carbamate C=O) or 1640 cm⁻¹ (Urea C=O)

peak.

Self-Validating Logic
The Isosbestic Point: If the reaction is clean (A

B without side products), overlaying the spectra should reveal an isosbestic point where
absorbance remains constant.

The CO₂ Check: Ensure the region around 2350 cm⁻¹ is subtracted or ignored, as

atmospheric CO₂ fluctuations can interfere with the NCO tail.

Troubleshooting & Interference
The "Ghost" Peak (2350 cm⁻¹)

Issue: A fluctuating doublet appears near the NCO peak.
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Cause: Atmospheric CO₂ changes in the optical path.

Solution: Purge the sample compartment with N₂ or use a background taken immediately

before the sample.

The "Dead" Reagent (1640 cm⁻¹)
Issue: The NCO peak is weak, and a strong band appears at 1640 cm⁻¹.

Diagnosis: The isocyanate has hydrolyzed to form a disubstituted urea.

Action: Distill the isocyanate under vacuum or discard the batch.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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